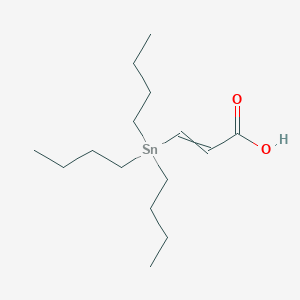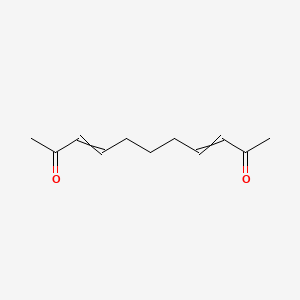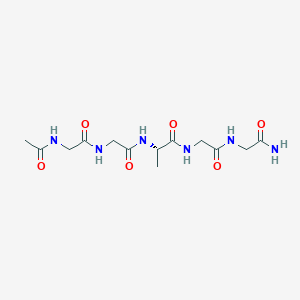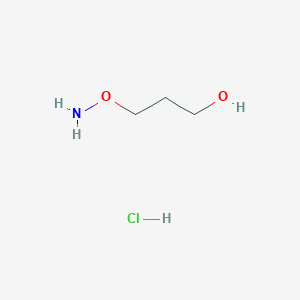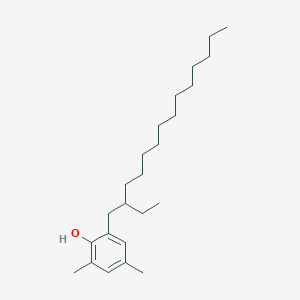![molecular formula C6H5N B12567857 3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-09-9](/img/structure/B12567857.png)
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[410]hepta-1(7),2,4-triene is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be synthesized through the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free and base-free conditions . This method is efficient and allows for the synthesis of the compound in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The simplicity and efficiency of the reaction conditions make it a promising candidate for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of more stable derivatives.
Substitution: The nitrogen atom in the structure allows for substitution reactions, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Aplicaciones Científicas De Investigación
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to participate in a range of chemical and biological processes.
Comparación Con Compuestos Similares
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be compared with other similar compounds, such as:
Cyclohepta-1,3,5-triene: A similar bicyclic compound without the nitrogen atom.
Bicyclo[4.1.0]hepta-2,4-diene: Another bicyclic compound with different substituents.
7-Azabicyclo[4.1.0]heptane: A related compound with a different ring structure.
The uniqueness of this compound lies in its nitrogen atom, which imparts distinct chemical and biological properties compared to its analogues .
Propiedades
Número CAS |
591245-09-9 |
|---|---|
Fórmula molecular |
C6H5N |
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
3-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-5H |
Clave InChI |
DTVOYDLHKYYUKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=CC21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


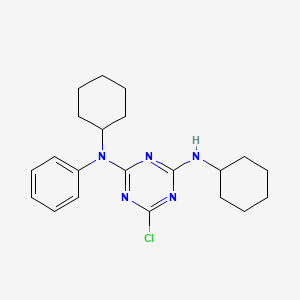
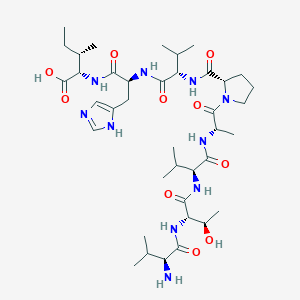
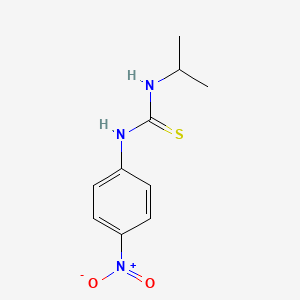
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
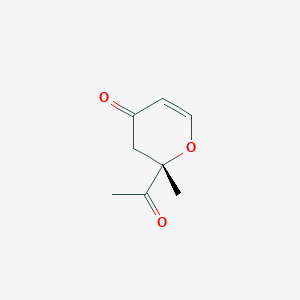
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
